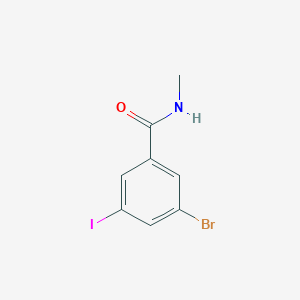

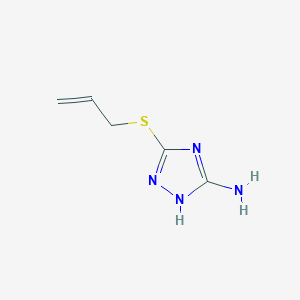

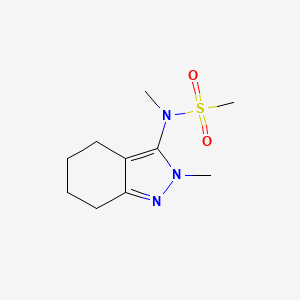

![molecular formula C18H14Cl2F3NO B3133837 N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400074-03-5](/img/structure/B3133837.png)

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide

Overview

Description

“N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide” is a chemical compound with the molecular formula C18H14Cl2F3NO. It has a molecular weight of 388.2110696 . This compound is also known by several synonyms, including MLS000325478 and CHEMBL1392232 .

Molecular Structure Analysis

The molecular structure of “N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide” is characterized by the presence of a benzene ring, which is a common feature in aromatic compounds . The compound also contains functional groups such as amide and halogen .Physical And Chemical Properties Analysis

“N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide” has several computed properties, including a molecular weight of 348.1, XLogP3 of 4.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 .Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

- Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior. These compounds, due to their simple structure and accessibility, are utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, showcases their potential in designing supramolecular structures for various applications (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Synthetic Organic Chemistry

- N-allylic systems have been a subject of interest in catalysis, especially in isomerization reactions catalyzed by transition metal complexes. These studies highlight the versatility of N-allylic compounds in synthetic organic chemistry, providing pathways for selective syntheses of enamines, enamides, and other compounds. The catalytic activities explored include asymmetric isomerization and tandem reactions leading to heterocyclic systems (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Chemical Modifications and Reactivity

- Studies on synthetic organic chemistry based on the N-Ar axis have led to the development of chemoselective N-acylation reagents and chiral ligands, which have implications in asymmetric catalysis. These studies underscore the importance of structural modifications in altering reactivity and enabling selective chemical transformations (Kondo & Murakami, 2001).

properties

IUPAC Name |

3,5-dichloro-N-prop-2-enyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F3NO/c1-2-6-24(17(25)13-8-15(19)10-16(20)9-13)11-12-4-3-5-14(7-12)18(21,22)23/h2-5,7-10H,1,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSVFCSSKICMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

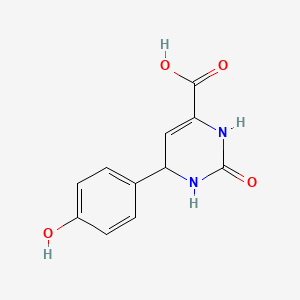

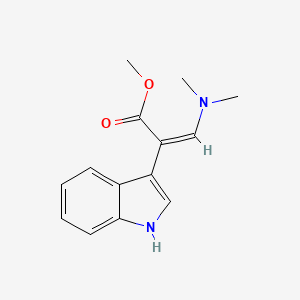

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)